molecular formula C5H9O3- B1237441 (S)-2-hydroxy-3-methylbutyrate

(S)-2-hydroxy-3-methylbutyrate

Cat. No.: B1237441
M. Wt: 117.12 g/mol
InChI Key: NGEWQZIDQIYUNV-BYPYZUCNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxy-3-methylbutyrate is the S-enantiomer of 2-hydroxy-3-methylbutyrate. The conjugate base of (S)-2-hydroxy-3-methylbutyric acid, formed by loss of a proton from the carboxy group, it is the major species present at physiological pH. It has a role as a human metabolite. It is a conjugate base of a (S)-2-hydroxy-3-methylbutyric acid. It is an enantiomer of a (R)-2-hydroxy-3-methylbutyrate.

Scientific Research Applications

Biosynthesis Methods

  • (S)-2-hydroxy-3-methylbutyrate (HMB) can be synthesized biocatalytically using l-leucine as a substrate in Escherichia coli. This method overcomes limitations of chemical production and fermentation methods and is efficient for HMB production (Gao & Li, 2021).

Muscle Health and Recovery

  • HMB supplementation has been shown to contribute to the preservation of muscle mass in older adults, potentially useful in preventing muscle atrophy (Wu et al., 2015).
  • It may also have benefits in preventing radiation dermatitis in head and neck cancer patients undergoing chemoradiotherapy (Imai et al., 2014).

Exercise-Induced Muscle Damage

  • Nutritional strategies including HMB supplementation have been studied for their potential to reduce exercise-induced muscle damage and accelerate recovery in athletes (Bongiovanni et al., 2020).

Skeletal Muscle in Health and Disease

  • HMB, as a leucine metabolite, shows anabolic effects on protein metabolism and has potential therapeutic applications in conditions affecting muscle mass and function (Holeček, 2017).

Polymer Synthesis

  • HMB is a component in the synthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by bacteria, showing potential in creating polymers with novel thermal properties (Watanabe et al., 2015).

Muscle Recovery and Performance Enhancement

  • HMB supplementation can augment muscle recovery and enhance muscle mass and strength when combined with resistance training (Silva et al., 2017).

Biomarker for Metabolic Pathways

  • It serves as a biomarker for catabolic pathways of amino acids and fatty acids, with implications for monitoring metabolic activities (Miyazaki et al., 2015).

Effects on Exercise Performance

  • HMB is used to enhance exercise performance and skeletal muscle hypertrophy, though results vary based on factors like age, sex, and training experience (Wilson et al., 2008).

Nutritional Supplementation in Animals

  • In animals, HMB supplementation has shown benefits like enhanced body weight gain, positive immunostimulatory effect, and decreased mortality (Szczesniak et al., 2015).

Metabolism and Toxicity

Effects on Strength and Body Composition

  • HMB supplementation's effects on strength and body composition during resistance training have been studied, showing benefits in lower-body strength but negligible effects on overall body composition (Thomson et al., 2009).

Application in Various Sports

  • HMB supplementation could be effective in sports with high physical stress, aiding in muscle mass and strength maintenance during intensive training periods (Albert et al., 2015).

Role in Age-related Dendritic Changes

  • HMB supplementation can ameliorate aging effects on the dendritic tree of pyramidal neurons in the medial prefrontal cortex, suggesting neuroprotective properties (Kougias et al., 2016).

Properties

Molecular Formula

C5H9O3-

Molecular Weight

117.12 g/mol

IUPAC Name

(2S)-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1/t4-/m0/s1

InChI Key

NGEWQZIDQIYUNV-BYPYZUCNSA-M

Isomeric SMILES

CC(C)[C@@H](C(=O)[O-])O

SMILES

CC(C)C(C(=O)[O-])O

Canonical SMILES

CC(C)C(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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